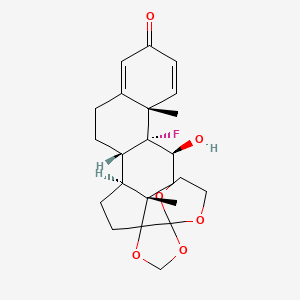
9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one, also known as flumethasone, is a synthetic glucocorticoid steroid that is used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been widely studied for its biochemical and physiological effects.
Mécanisme D'action
Flumethasone binds to the glucocorticoid receptor, which is a transcription factor that regulates gene expression. This binding leads to the activation or repression of specific genes, resulting in the biochemical and physiological effects of 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one. Flumethasone also inhibits the production of inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Flumethasone has a wide range of biochemical and physiological effects. It is a potent anti-inflammatory and immunosuppressive agent that is used to treat inflammatory and autoimmune diseases. Flumethasone also has metabolic effects, such as the regulation of glucose and lipid metabolism. It has been shown to increase the expression of genes involved in gluconeogenesis and lipolysis, while decreasing the expression of genes involved in glycogen synthesis and lipogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one in lab experiments is its potency and specificity. Flumethasone has a high affinity for the glucocorticoid receptor, making it a useful tool for studying the effects of glucocorticoids on biological processes. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for the study of 9-Fluoro-11beta-hydroxy-17,20:20,21-bis(methylenedioxy)-pregna-1,4-dien-3-one. One area of interest is the role of glucocorticoids in aging and age-related diseases. Flumethasone has been shown to have anti-aging effects in animal models, and further research is needed to explore its potential as an anti-aging therapy. Another area of interest is the development of new glucocorticoid receptor agonists and antagonists that could have improved efficacy and safety profiles compared to existing drugs. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatments for a variety of diseases.
Méthodes De Synthèse
Flumethasone is synthesized from pregnenolone, a natural steroid hormone. The synthesis involves several steps, including oxidation, reduction, and esterification. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Flumethasone is commonly used in scientific research to study the effects of glucocorticoid steroids on various biological processes. It has been used to investigate the role of glucocorticoids in inflammation, immune response, and stress. Flumethasone has also been used to study the effects of glucocorticoids on gene expression and protein synthesis.
Propriétés
InChI |
InChI=1S/C23H29FO6/c1-19-7-5-15(25)11-14(19)3-4-17-16-6-8-21(20(16,2)12-18(26)22(17,19)24)23(30-13-29-21)27-9-10-28-23/h5,7,11,16-18,26H,3-4,6,8-10,12-13H2,1-2H3/t16-,17-,18-,19-,20-,21?,22-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWNYDJEUDOXSL-JCGVZPIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC24C5(OCCO5)OCO4)CCC6=CC(=O)C=CC63C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CCC24C5(OCCO5)OCO4)CCC6=CC(=O)C=C[C@@]63C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747801 |
Source


|
| Record name | (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',2''-[1,3]dioxolan]-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-34-8 |
Source


|
| Record name | (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',2''-[1,3]dioxolan]-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Acetic acid, [4-[3-[(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)amino]-2-meth](/img/no-structure.png)
![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)
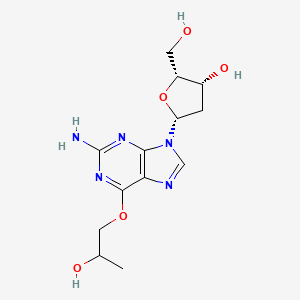
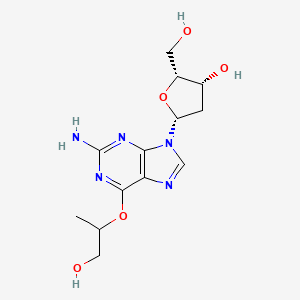
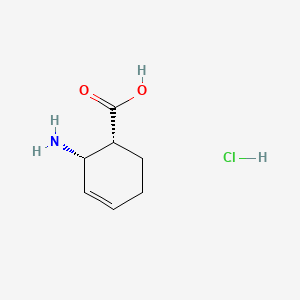
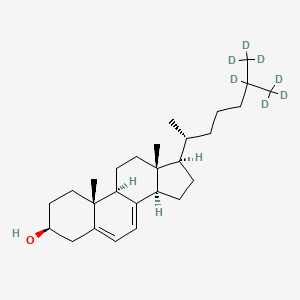

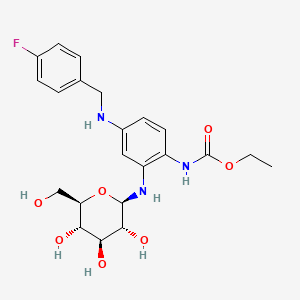
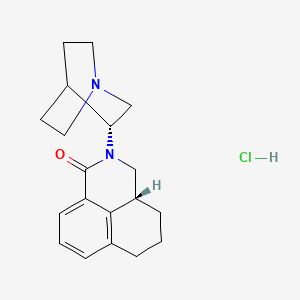
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
